molecular formula C18H20BrN3O2S B2560326 3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine CAS No. 2320537-14-0

3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine

Cat. No.: B2560326
CAS No.: 2320537-14-0
M. Wt: 422.34
InChI Key: GYUSWCLRAGVLHD-UHFFFAOYSA-N
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Description

3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as a bromoalkylamine.

    Introduction of the Bromothiophene Group: The bromothiophene moiety is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of bromothiophene.

    Attachment of the Methoxy Group: The methoxy group is introduced through an etherification reaction, typically using a methoxyalkyl halide.

    Formation of the Pyridazine Ring: The final step involves the formation of the pyridazine ring through a cyclization reaction, often using a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydride (NaH), various nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, such as enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(4-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine
  • 3-{[1-(4-Fluorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine

Uniqueness

The uniqueness of 3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the bromine atom in the bromothiophene moiety may enhance its reactivity in certain types of chemical reactions compared to its chloro or fluoro analogs.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2S/c19-14-9-16(25-11-14)18(23)22-7-5-12(6-8-22)10-24-17-4-3-15(20-21-17)13-1-2-13/h3-4,9,11-13H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUSWCLRAGVLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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